6-Hydrazinyl-6-oxohexanoic acid
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Overview
Description
6-Hydrazinyl-6-oxohexanoic acid is an organic compound with the molecular formula C₆H₁₂N₂O₃. It is a derivative of hexanoic acid, featuring both a hydrazine group and a ketone group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinyl-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Hexanedioic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or water, often under reflux conditions to ensure complete reaction.
Procedure: Hexanedioic acid is dissolved in the solvent, and hydrazine hydrate is added slowly. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and purifying the compound through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and reduced hydrazine derivatives.
Substitution Products: Various substituted hydrazine derivatives.
Scientific Research Applications
6-Hydrazinyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-6-oxohexanoic acid involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Hexanedioic acid: Lacks the hydrazine group, making it less reactive in certain contexts.
Hydrazine derivatives: Compounds like hydrazinecarboxylic acid share the hydrazine functionality but differ in their overall structure and reactivity.
Uniqueness: 6-Hydrazinyl-6-oxohexanoic acid is unique due to the presence of both a hydrazine group and a ketone group, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biochemical applications.
Properties
IUPAC Name |
6-hydrazinyl-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-8-5(9)3-1-2-4-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEBYBVYXQTORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978735 |
Source
|
Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-67-7 |
Source
|
Record name | NSC9926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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